molecular formula C5H7BrClNS B134093 (2-Bromo-3-Thienyl)Methylamine CAS No. 157664-47-6

(2-Bromo-3-Thienyl)Methylamine

Cat. No. B134093
M. Wt: 228.54 g/mol
InChI Key: SLKZUJBSIKGHFU-UHFFFAOYSA-N
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Description

“(2-Bromo-3-Thienyl)Methylamine” is a chemical compound with the molecular formula C5H6BrNS . It is also known by other names such as “(2-bromothiophen-3-yl)methanamine” and "3-Thiophenemethanamine, 2-bromo-" . The compound has a molecular weight of 192.08 g/mol .


Molecular Structure Analysis

The InChI code for “(2-Bromo-3-Thienyl)Methylamine” is InChI=1S/C5H6BrNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2 . Its canonical SMILES representation is C1=CSC(=C1CN)Br . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Bromo-3-Thienyl)Methylamine” has a molecular weight of 192.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 190.94043 g/mol . The topological polar surface area is 54.3 Ų .

Scientific Research Applications

Synthesis and Characterization

Synthesis Methodologies and Structural Analysis (2-Bromo-3-Thienyl)Methylamine and its derivatives have been synthesized and characterized through various methodologies. Notably, a derivative, methiopropamine, was synthesized using a three-step protocol, hinting at the adaptability of these compounds for synthesis of analogous substances (Angelov, O'Brien, & Kavanagh, 2013). Additionally, spectroscopic and Density Functional Theory (DFT) studies, along with molecular docking of certain bromo-based thiophene chalcone derivatives, revealed insights into their structural, electronic, and reactive properties (Ramesh et al., 2020).

Chemical Reactivity and Molecular Interactions The compounds exhibit varied chemical reactivity, engaging in reactions such as Richter-type cyclization, forming products like 3-alkynyl-4-bromo(chloro)cinnolines (Vinogradova, Sorokoumov, & Balova, 2009). Moreover, molecular modeling and antioxidant evaluations of novel derivatives demonstrated significant antioxidant activities, showcasing the potential of these compounds in biochemical applications (Althagafi, 2022).

Applications in Material Science and Chemistry

Optical and Photophysical Properties Studies have revealed that postfunctionalization of poly(thiophene)s with various functional groups can tune their optical and photophysical properties, with implications in material science (Li, Vamvounis, & Holdcroft, 2002). Additionally, compounds like 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene demonstrated reversible photochromic reactions in single-crystalline phases, indicating potential in developing smart materials (Irie, Lifka, Kobatake, & Kato, 2000).

Safety And Hazards

“(2-Bromo-3-Thienyl)Methylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study and application of “(2-Bromo-3-Thienyl)Methylamine” and similar compounds are vast. Thiophene derivatives are of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Continued research into these compounds could lead to the development of new drugs, materials, and industrial chemicals.

properties

IUPAC Name

(2-bromothiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c6-5-4(3-7)1-2-8-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKZUJBSIKGHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-3-Thienyl)Methylamine

CAS RN

157664-47-6
Record name (2-bromothiophen-3-yl)methanamine
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